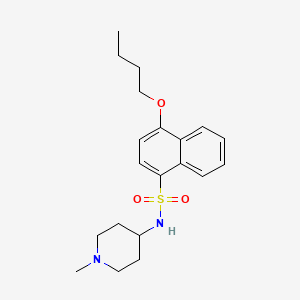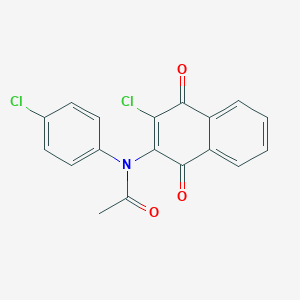
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(4-chlorophenyl)acetamide, commonly known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDO-Im has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of CDDO-Im involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxification genes. CDDO-Im activates Nrf2 by modifying the cysteine residues of Keap1, a protein that negatively regulates Nrf2. This leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it binds to the antioxidant response element (ARE) and activates the expression of various antioxidant and detoxification genes.
Biochemical and Physiological Effects:
CDDO-Im has been shown to possess potent anti-inflammatory and antioxidant properties in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. CDDO-Im has also been shown to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDDO-Im has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in various in vitro and in vivo models, making it a well-established compound for scientific research. However, CDDO-Im has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale studies. It also has low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for the research on CDDO-Im. One potential direction is the development of novel drugs based on the structure of CDDO-Im. Several derivatives of CDDO-Im have been synthesized and tested for their therapeutic potential, and some have shown promising results. Another potential direction is the investigation of the effects of CDDO-Im on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, further studies are needed to elucidate the mechanism of action of CDDO-Im in different cell types and tissues, as well as to investigate its long-term safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of CDDO-Im involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of acetic anhydride. This reaction leads to the formation of CDDO-Im, which is a white crystalline solid with a molecular weight of 587.9 g/mol.
Aplicaciones Científicas De Investigación
CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of the immune system. CDDO-Im has also been shown to possess potent antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c1-10(22)21(12-8-6-11(19)7-9-12)16-15(20)17(23)13-4-2-3-5-14(13)18(16)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMJFQBPYBQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(4-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)
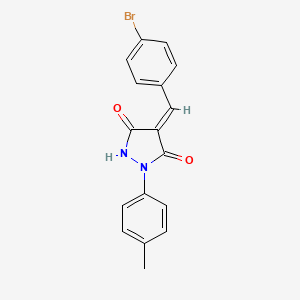
![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)
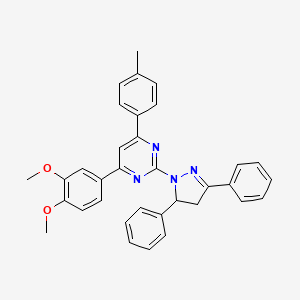
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)
![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)
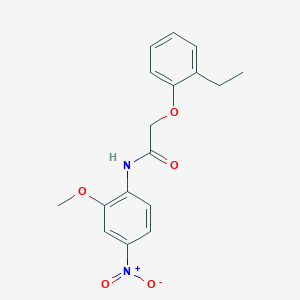
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)

